3-(3,5-Difluoro-2-methoxyphenyl)propanal
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Overview
Description
3-(3,5-Difluoro-2-methoxyphenyl)propanal is a chemical compound belonging to the family of aldehydes. It is characterized by the presence of a difluoromethoxyphenyl group attached to a propanal moiety.
Preparation Methods
The synthesis of 3-(3,5-Difluoro-2-methoxyphenyl)propanal typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate or manganese dioxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting aldehyde is then purified using chromatography techniques.
Chemical Reactions Analysis
3-(3,5-Difluoro-2-methoxyphenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The difluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride, and solvents such as dichloromethane and chloroform. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Chemistry: It serves as a starting material for the synthesis of other compounds with potential therapeutic applications.
Biology: It has been studied for its antibacterial, antifungal, and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluoro-2-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism. Additionally, it induces apoptosis in cancer cells and reduces inflammation in animal models.
Comparison with Similar Compounds
3-(3,5-Difluoro-2-methoxyphenyl)propanal can be compared with other similar compounds such as:
3-(3,5-Difluoro-2-hydroxyphenyl)propanal: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3,5-Difluoro-2-chlorophenyl)propanal: Similar structure but with a chlorine atom instead of a methoxy group.
3-(3,5-Difluoro-2-methylphenyl)propanal: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-(3,5-difluoro-2-methoxyphenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-14-10-7(3-2-4-13)5-8(11)6-9(10)12/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDZTJEVBNYHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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